Product packaging for 3-(Cyclobutylamino)benzonitrile(Cat. No.:CAS No. 1248517-44-3)

3-(Cyclobutylamino)benzonitrile

Cat. No.: B1453547
CAS No.: 1248517-44-3
M. Wt: 172.23 g/mol
InChI Key: PJYURDCNCGPZIN-UHFFFAOYSA-N
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Description

3-(Cyclobutylamino)benzonitrile is a substituted benzonitrile derivative serving as a valuable chemical intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring both a cyano group and a cyclobutylamino substituent on a benzene ring, makes it a versatile scaffold for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds. Research into similar aniline-substituted benzonitriles has shown that such structures can be used to create hybrid molecules with significant antistaphylococcal activity. These hybrids can act as "building blocks" and allow for the introduction of specific structural motifs to enhance biological effects. The molecular framework of this compound is of high interest in designing new "small" molecules with a narrow spectrum of activity that target specific bacterial proteins with high selectivity. This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B1453547 3-(Cyclobutylamino)benzonitrile CAS No. 1248517-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclobutylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-9-3-1-6-11(7-9)13-10-4-2-5-10/h1,3,6-7,10,13H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYURDCNCGPZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyclobutylamino Benzonitrile and Analogues

2 Introduction of Other Functional Groups on the Benzonitrile (B105546) Ring

The introduction of additional functional groups onto the benzonitrile ring allows for the synthesis of a diverse range of analogues. The nitrile group is a meta-directing deactivator for electrophilic aromatic substitution reactions. libretexts.orglibretexts.org Therefore, reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation will primarily occur at the positions meta to the cyano group. libretexts.orgmsu.edu

For the introduction of groups at other positions, it is often necessary to employ a different synthetic strategy, such as starting with a pre-functionalized benzene (B151609) ring and then introducing the nitrile group, for example, via the Sandmeyer reaction from an aniline (B41778) or by dehydration of an amide. youtube.com The reactivity of a disubstituted benzene ring depends on the combined electronic effects of the existing substituents. msu.edu

Reaction Pathways Involving Cyclobutylamino Moieties

Once the cyclobutylamino group is installed on the benzonitrile ring, both the secondary amine and the nitrile group can undergo further transformations. The secondary amine is nucleophilic and can participate in reactions such as N-alkylation, N-acylation, and N-arylation to generate more complex derivatives.

The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up further avenues for derivatization and the synthesis of a wide array of analogues with different physicochemical properties.

Reaction TypeReagentsProduct Functional Group
N-AlkylationAlkyl halide, BaseTertiary Amine
N-AcylationAcyl chloride, BaseAmide
Nitrile Hydrolysis (Acidic)H₃O⁺, HeatCarboxylic Acid
Nitrile Hydrolysis (Basic)NaOH, H₂O, HeatCarboxylate Salt
Nitrile ReductionLiAlH₄ or H₂, CatalystPrimary Amine (benzylamine derivative)

Reactions of Cyclobutylamines with Benzonitrile Derivatives

The direct coupling of cyclobutylamine (B51885) with a benzonitrile derivative bearing a leaving group at the 3-position is the most straightforward approach to synthesizing 3-(cyclobutylamino)benzonitrile.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.orglibretexts.org It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. organic-chemistry.org For the synthesis of this compound, this typically involves coupling cyclobutylamine with a 3-halobenzonitrile, such as 3-bromobenzonitrile (B1265711) or 3-chlorobenzonitrile. The reaction's success and efficiency are highly dependent on the choice of phosphine (B1218219) ligand, palladium precursor, base, and solvent. nih.gov Sterically hindered phosphine ligands, such as XPhos or t-BuXPhos, have proven effective in promoting the coupling of primary amines. nih.gov

Nucleophilic Aromatic Substitution (SNAr): In this method, cyclobutylamine acts as a nucleophile, displacing a leaving group (typically a halogen) on an activated benzonitrile ring. mdpi.com The reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.govnih.gov For the synthesis of this compound, a suitable substrate would be a benzonitrile with a good leaving group at the 3-position and activating groups elsewhere on the ring, such as a nitro group. For instance, the reaction of pentafluorobenzonitrile (B1630612) with phenothiazine (B1677639) proceeds via SNAr, indicating that highly fluorinated benzonitriles can be suitable substrates for such transformations with amine nucleophiles. mdpi.com

Table 1: Comparison of Synthetic Reactions for this compound

Feature Buchwald-Hartwig Amination Nucleophilic Aromatic Substitution (SNAr)
Reactants 3-Halobenzonitrile, Cyclobutylamine Activated 3-Halobenzonitrile, Cyclobutylamine
Catalyst Palladium precursor (e.g., Pd2(dba)3) & Phosphine ligand Not required (reaction is base-mediated)
Key Conditions Inert atmosphere, specific base (e.g., NaOt-Bu, Cs2CO3) Strong electron-withdrawing group on the ring, polar aprotic solvent
Substrate Scope Broad; tolerates a wide range of functional groups. wikipedia.org More limited; requires activated aryl halides. nih.gov
Advantages High yields, general applicability, milder conditions for non-activated substrates. organic-chemistry.org Transition-metal-free, cost-effective for suitable substrates. mdpi.com

Regioselective Synthesis Considerations

Achieving the desired 3-substitution pattern is critical. The inherent directing effects of the nitrile group and the choice of synthetic strategy are key to controlling regioselectivity.

In electrophilic aromatic substitution reactions, the cyano group is a meta-directing deactivator. However, in the synthetic routes to this compound, the starting material is a pre-functionalized benzonitrile. Therefore, regioselectivity is determined by the position of the leaving group on the starting benzonitrile ring.

To ensure the cyclobutylamino group is introduced exclusively at the C-3 position, the synthesis must start with a 3-substituted benzonitrile derivative, such as 3-bromobenzonitrile or 3-fluorobenzonitrile. The palladium-catalyzed amination or SNAr reaction will then occur at this specific site, leading to the desired regioisomer. Alternative strategies, such as the cyanation of a pre-existing 3-substituted aniline (e.g., N-cyclobutylaniline), are also viable for ensuring the correct substitution pattern.

Derivatization Strategies for this compound Scaffolds

Once the this compound core is assembled, it can be further modified to explore structure-activity relationships in drug discovery or to tune the properties of materials. ontosight.ai

Further Functionalization of the Benzonitrile Ring System

The benzonitrile ring offers multiple sites for further chemical modification.

Transformation of the Nitrile Group: The cyano group is a versatile functional handle that can be converted into various other groups. chemrxiv.org For example, it can be hydrolyzed to a carboxylic acid or an amide, or it can undergo cycloaddition reactions with azides to form tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry. nih.gov It can also be reduced to a primary amine (benzylamine). researchgate.net

C-H Functionalization: The aromatic C-H bonds of the benzonitrile ring can be targeted for functionalization. The nitrile group can act as a directing group in certain metal-catalyzed C-H activation reactions, potentially allowing for the introduction of substituents at specific positions on the ring. nih.gov

Electrophilic Aromatic Substitution: Although the ring is somewhat deactivated by the nitrile and amino groups, electrophilic substitution reactions may be possible under specific conditions, leading to the introduction of groups like nitro or halogen substituents.

Table 2: Potential Transformations of the Nitrile Group

Reaction Type Reagents Product Functional Group
Hydrolysis (Amide) H2O, Acid/Base catalyst Carboxamide (-CONH2)
Hydrolysis (Acid) Strong Acid/Base, Heat Carboxylic Acid (-COOH)
Reduction H2/Catalyst (e.g., Ni, Pd), LiAlH4 Aminomethyl (-CH2NH2)
Cycloaddition Sodium Azide (NaN3), Lewis Acid 5-Substituted Tetrazole

Modification of the Cyclobutylamino Substituent

The cyclobutylamino moiety also provides opportunities for structural diversification.

N-H Functionalization: The secondary amine proton can be readily substituted. Acylation with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Alkylation or reductive amination can introduce further substituents on the nitrogen atom.

Cyclobutane (B1203170) Ring Modification: The three-dimensional nature of the cyclobutane ring is a key feature in modern drug design, as it increases the fraction of sp³-hybridized carbons (Fsp³), which can lead to improved physicochemical properties. nih.govnih.gov Recent advances in biocatalysis, for instance using cytochrome P450 enzymes, have shown the potential for regioselective and stereoselective hydroxylation of C-H bonds on cyclic amine scaffolds. researchgate.net Such modifications can introduce new vectors for substitution and improve pharmacological profiles. researchgate.net The incorporation of a cyclobutane ring can also enhance metabolic stability and provide novel structural vectors for drug discovery. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyclobutylamino Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 3-(Cyclobutylamino)benzonitrile, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are employed to assemble a complete structural picture.

Proton (¹H) NMR Spectral Analysis

Proton NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons within the molecule. The ¹H NMR spectrum of this compound, typically recorded on a 400 MHz spectrometer, displays characteristic signals for both the aromatic and the cyclobutyl moieties. rsc.org

The aromatic region of the spectrum shows a complex pattern of signals corresponding to the four protons on the benzene (B151609) ring. These protons, being in different chemical environments, give rise to distinct resonances. The cyclobutyl group's protons also produce a set of signals, the chemical shifts and multiplicities of which are indicative of their positions relative to the amino group and the cyclobutyl ring's conformation.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH(Aromatic Region)Multiplet-
Aromatic CH(Aromatic Region)Multiplet-
Aromatic CH(Aromatic Region)Multiplet-
Aromatic CH(Aromatic Region)Multiplet-
Cyclobutyl CH-N(Aliphatic Region)Multiplet-
Cyclobutyl CH₂(Aliphatic Region)Multiplet-
Cyclobutyl CH₂(Aliphatic Region)Multiplet-
NH(Variable)Broad Singlet-

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used. The data presented is a generalized representation based on typical spectral data for similar structures.

Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the proton NMR data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum, often recorded at 100 MHz, will show resonances for the aromatic carbons, the nitrile carbon, and the carbons of the cyclobutyl ring. rsc.org

The chemical shifts of the aromatic carbons are influenced by the substituents on the ring, namely the cyano group and the cyclobutylamino group. The nitrile carbon typically appears in a characteristic downfield region. The carbons of the cyclobutyl ring will have chemical shifts consistent with an aliphatic amine substituent.

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C-CN(Aromatic Region)
Aromatic C-NH(Aromatic Region)
Aromatic CH(Aromatic Region)
Aromatic CH(Aromatic Region)
Aromatic CH(Aromatic Region)
Aromatic CH(Aromatic Region)
Nitrile CN(Downfield Region)
Cyclobutyl C-N(Aliphatic Region)
Cyclobutyl CH₂(Aliphatic Region)
Cyclobutyl CH₂(Aliphatic Region)

Note: The exact chemical shifts are dependent on the experimental conditions.

Multi-nuclear and Two-Dimensional (2D) NMR Techniques

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are utilized. These experiments correlate signals from different nuclei, providing a more detailed structural map.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. columbia.edu In the HSQC spectrum of this compound, cross-peaks would be observed between the signals of each proton and the carbon to which it is attached, confirming the C-H connectivities in both the aromatic and cyclobutyl parts of the molecule. columbia.eduresearchgate.net

Correlation Spectroscopy (COSY): The COSY experiment shows correlations between protons that are coupled to each other, usually on adjacent carbons. sdsu.edu In the case of this compound, COSY would be particularly useful in tracing the proton-proton coupling network within the cyclobutyl ring, helping to assign the signals for the methylene (B1212753) protons. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution and electrospray ionization mass spectrometry are key to confirming its molecular formula.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. rsc.org For this compound (C₁₁H₁₂N₂), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated. The experimentally measured mass from the HRMS analysis is then compared to the calculated mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. rsc.org

Ion Calculated Exact Mass Observed Mass
[M+H]⁺(Calculated Value)(Observed Value)

Note: The specific observed mass would be obtained from experimental data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. rsc.orgnih.gov This makes it straightforward to determine the molecular weight of the compound. ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze the purity of the sample before mass analysis. nih.gov The observation of a prominent peak corresponding to the mass of the protonated molecule in the ESI-MS spectrum serves as a primary confirmation of the compound's molecular weight. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound, revealing the characteristic frequencies of its functional groups and shedding light on its dynamic behavior.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy confirms the presence of the key functional groups within this compound. The IR spectrum is characterized by distinct absorption bands that correspond to specific vibrational modes of the molecule. A prominent feature in the spectrum is the sharp, intense band associated with the nitrile (C≡N) stretching vibration, typically observed in the 2220-2240 cm⁻¹ region for aromatic nitriles. spectroscopyonline.com The presence of the secondary amine (N-H) group is evidenced by a moderate to weak absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the cyclobutyl group are expected in the 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ regions, respectively. researchgate.net Bending vibrations for the aromatic ring and the cyclobutyl group, along with C-N stretching vibrations, contribute to the more complex fingerprint region of the spectrum, typically below 1600 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3350 - 3450 Secondary Amine
Aromatic C-H Stretch 3000 - 3100 Aromatic Ring
Aliphatic C-H Stretch 2850 - 2960 Cyclobutyl Group
C≡N Stretch 2220 - 2240 Nitrile
C=C Stretch 1600 - 1450 Aromatic Ring
N-H Bend 1550 - 1650 Secondary Amine

Note: The data in this table is based on typical ranges for the specified functional groups and may be refined by specific experimental or computational studies on this compound.

Far-Infrared and Millimeter-Wave Spectroscopy for Molecular Dynamics

Far-infrared (Far-IR) and millimeter-wave spectroscopy are instrumental in exploring the low-frequency vibrational modes and rotational dynamics of molecules like this compound. These techniques can provide detailed information about the molecule's conformational landscape, including the puckering motion of the cyclobutyl ring and the torsional modes associated with the amino linkage to the benzonitrile (B105546) ring.

Although specific experimental Far-IR and millimeter-wave spectra for this compound were not found in the conducted searches, studies on related molecules such as benzonitrile have demonstrated the power of these techniques. For instance, the analysis of the millimeter-wave spectrum of benzonitrile has allowed for the precise determination of its rotational and centrifugal distortion constants. researchgate.net Such data is crucial for understanding the molecule's behavior in the gas phase and can be used to identify molecules in interstellar space. Molecular dynamics simulations can also offer insights into the low-frequency motions and relaxation processes within the molecule. researchgate.netnih.gov

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides information about the electronic transitions within this compound, which are influenced by the aromatic ring, the nitrile group, and the amino substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene derivative. The primary absorption bands are typically due to π → π* transitions within the aromatic ring. The presence of the amino group as a substituent can cause a bathochromic (red) shift of these bands compared to unsubstituted benzonitrile, as the lone pair of electrons on the nitrogen atom can interact with the π-system of the benzene ring. latech.edu

Benzonitrile itself shows a primary absorption band around 224 nm and a weaker, secondary band around 271 nm. latech.edu For this compound, these absorption maxima may be shifted to longer wavelengths. The exact positions and intensities of these bands are sensitive to the solvent polarity. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra and aid in the interpretation of experimental results. nih.gov

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Electronic Transition Predicted Wavelength (λ_max)
π → π* ~ 230 - 250 nm

Note: The data in this table is an estimation based on the properties of related compounds and may vary depending on the solvent and experimental conditions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound, as well as information about its crystal packing and intermolecular interactions, such as hydrogen bonding.

While the search did not yield a specific single-crystal X-ray structure for this compound, crystallographic data for related structures containing benzonitrile or cyclobutane (B1203170) moieties are available. nih.govnih.govnih.govnih.govresearchgate.net For instance, the crystal structure of (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile reveals details about the conformation and intermolecular interactions in a related benzonitrile derivative. nih.gov A hypothetical crystallographic analysis of this compound would likely reveal a non-planar conformation, with the cyclobutyl group adopting a puckered geometry. The crystal packing would likely be influenced by N-H···N or N-H···π hydrogen bonds, which would play a significant role in the supramolecular architecture.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Parameters for this compound

Parameter Hypothetical Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pca2₁
a (Å) 10 - 15
b (Å) 5 - 10
c (Å) 15 - 20
β (°) 90 - 110 (for monoclinic)
V (ų) 1000 - 1500

Note: The data in this table is purely hypothetical and serves as an example of the parameters that would be determined from a single-crystal X-ray diffraction study.

Computational Chemistry Investigations of 3 Cyclobutylamino Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels, which are key determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 3-(Cyclobutylamino)benzonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic and structural properties. chemrxiv.org These calculations can predict optimized molecular geometry, bond lengths, and bond angles. Furthermore, DFT is instrumental in determining the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. The nitrile group, being electron-withdrawing, and the amino group, being electron-donating, create a unique electronic environment within the benzonitrile (B105546) framework that can be precisely mapped using DFT.

HOMO-LUMO Energy Gap Analysis and Related Parameters

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzyl moiety, while the LUMO would likely be centered on the electron-deficient nitrile group and the benzene (B151609) ring. From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to provide a more quantitative understanding of the molecule's chemical behavior.

Hypothetical Quantum Chemical Parameters for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.2 eVIndicates the energy required to remove an electron (ionization potential).
LUMO Energy-1.5 eVIndicates the energy released when an electron is added (electron affinity).
HOMO-LUMO Gap (ΔE)4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Ionization Potential (I)6.2 eVDirectly related to the HOMO energy; measures the tendency to lose an electron.
Electron Affinity (A)1.5 eVDirectly related to the LUMO energy; measures the tendency to gain an electron.
Electronegativity (χ)3.85 eVThe average of the ionization potential and electron affinity; a measure of the molecule's ability to attract electrons.
Chemical Potential (μ)-3.85 eVThe negative of electronegativity; related to the "escaping tendency" of electrons.
Chemical Hardness (η)2.35 eVHalf the HOMO-LUMO gap; a measure of resistance to change in electron distribution.
Chemical Softness (S)0.21 eV⁻¹The reciprocal of chemical hardness; indicates a higher propensity for chemical reactions.
Electrophilicity Index (ω)3.15 eVA measure of the energy lowering of a system when it accepts electrons.
Dipole Moment~3.5 DIndicates the overall polarity of the molecule, arising from the separation of positive and negative charge centers.

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations. Actual values would require specific DFT calculations for this compound.

Ab Initio Methods (e.g., CCSD(T)/ANO1) for High-Accuracy Predictions

For even greater accuracy in predicting molecular energies and properties, high-level ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) can be employed. chemrxiv.org These methods are computationally more intensive than DFT but provide benchmark-quality results, especially for smaller molecules or for refining the energies of specific conformations. When combined with large and specialized basis sets like ANO1 (Atomic Natural Orbital), CCSD(T) can yield highly reliable predictions of conformational energies and reaction barriers. For this compound, CCSD(T) calculations could be used to precisely determine the rotational barriers around the C-N bond connecting the cyclobutyl group to the benzene ring, providing a very accurate picture of its conformational landscape.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational flexibility of a molecule and the influence of its environment.

Conformational Analysis and Flexibility Studies

The presence of the cyclobutylamino group introduces a degree of flexibility to the this compound molecule. The cyclobutyl ring can undergo puckering, and there can be rotation around the C-N bond. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. pnas.org This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as biological receptors. The simulations can reveal the preferred orientations of the cyclobutyl group relative to the plane of the benzonitrile ring.

Solvent Effects Modeling (Implicit and Explicit Solvation Models)

The behavior of a molecule can be significantly altered by the solvent in which it is dissolved. MD simulations are invaluable for studying these solvent effects. Two main approaches are used:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can provide a good approximation of the electrostatic effects of the solvent on the solute's conformation and electronic properties.

By employing these solvation models, researchers can gain a more realistic understanding of the conformational preferences and reactivity of this compound in a solution-phase environment.

Spectroscopic Property Prediction and Simulation

Computational chemistry serves as a powerful tool in the prediction and simulation of spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work.

The vibrational spectrum of a molecule is a unique fingerprint, reflecting its structural and electronic properties. While harmonic frequency calculations are a common starting point, they often deviate from experimental results due to the inherent anharmonicity of molecular vibrations. Advanced computational methods are employed to account for this and provide more accurate predictions.

One such method is the Generalized Second-Order Vibrational Perturbation Theory (GVPT2). This approach builds upon standard harmonic frequency calculations by incorporating anharmonic corrections, leading to a more precise simulation of the vibrational spectrum. For a molecule like this compound, this would involve an initial geometry optimization and harmonic frequency calculation using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p). The resulting force field is then used in the GVPT2 calculation to compute the anharmonic frequencies.

Studies on related molecules, such as 4-chloro-3-nitrobenzonitrile, have demonstrated the utility of such calculations. nih.gov In these studies, theoretical vibrational frequencies calculated using methods like B3LYP and M06-2X were compared with experimental FT-IR and Raman spectra. nih.gov The assignments of vibrational modes were confirmed through Potential Energy Distribution (PED) analysis. nih.gov For this compound, a similar approach would allow for the detailed assignment of its vibrational modes, including the characteristic C≡N stretch, N-H bending, and various vibrations associated with the phenyl and cyclobutyl rings.

Vibrational Mode Type Typical Frequency Range (cm⁻¹) Computational Method for Prediction
C≡N Stretch2200-2240DFT with Anharmonic Corrections (GVPT2)
N-H Stretch3300-3500DFT with Anharmonic Corrections (GVPT2)
C-H (Aromatic) Stretch3000-3100DFT with Anharmonic Corrections (GVPT2)
C-H (Aliphatic) Stretch2850-3000DFT with Anharmonic Corrections (GVPT2)
Ring Vibrations1400-1600DFT with Anharmonic Corrections (GVPT2)

This table presents expected frequency ranges for key vibrational modes of this compound based on general spectroscopic data and the types of computational methods that would be applied for their accurate prediction.

Millimeter-wave spectroscopy is a high-resolution technique used to determine the rotational constants (A, B, C) and centrifugal distortion constants of a molecule in the gas phase. These parameters provide precise information about the molecule's geometry and structural flexibility.

Computational chemistry plays a crucial role in predicting these constants, thereby aiding in the assignment of complex rotational spectra. The process begins with a high-level quantum chemical calculation to obtain the equilibrium geometry of the molecule. From this optimized structure, the principal moments of inertia are calculated, which in turn yield the rotational constants.

For benzonitrile and its derivatives, such as the dicyanobenzenes, this approach has been successfully applied. mit.edu In those studies, the assignment of rotational transitions was guided by high-level quantum-chemical calculations. mit.edu The experimental spectra, often exhibiting complex hyperfine splitting due to the presence of nitrogen nuclei, were fitted using a Watson A-reduced Hamiltonian to extract the precise rotational and distortion constants. mit.edu

A similar computational investigation of this compound would provide theoretical rotational and distortion constants. These simulated values would be indispensable for guiding the analysis of experimental millimeter-wave spectra, facilitating the identification and assignment of rotational transitions.

Spectroscopic Constant Description Computational Derivation
Rotational Constants (A, B, C) Relate to the principal moments of inertia and define the molecule's rotational energy levels.Derived from the optimized molecular geometry calculated by quantum chemistry methods.
Centrifugal Distortion Constants (e.g., DJ, DJK) Account for the slight changes in bond lengths and angles as the molecule rotates.Calculated from the molecular force field, often as part of a vibrational frequency analysis.

This table describes the key rotational and distortion constants and how they are obtained through computational methods, which would be applicable to the study of this compound.

Analytical Methodologies for 3 Cyclobutylamino Benzonitrile Research

Method Development and Optimization

The development of analytical methods for 3-(Cyclobutylamino)benzonitrile would begin with the selection of appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), would be a primary candidate for both identification and quantification.

Method optimization would involve a systematic approach to refine the chosen analytical technique to ensure reliable and robust performance. This process typically includes the selection of the chromatographic column, mobile phase composition, flow rate, and detector settings to achieve optimal separation and sensitivity for this compound and any potential impurities or degradation products.

Targeted Analytical Methods for Specific Identification and Quantification

Targeted analytical methods are designed to specifically identify and quantify a known compound, in this case, this compound. A key technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, allowing for the accurate measurement of the compound even at low concentrations in complex matrices.

The development of a targeted LC-MS/MS method would involve the optimization of mass spectrometric parameters, including the selection of precursor and product ions (transitions) that are unique to this compound. This ensures that the signal being measured is unequivocally from the target analyte.

Suspect Screening and Non-Targeted Analysis Approaches

In addition to targeted analysis, suspect and non-targeted screening approaches are valuable for identifying a broader range of compounds, including previously unknown metabolites or degradation products of this compound. cas.org These methods typically utilize high-resolution mass spectrometry (HRMS), which provides accurate mass measurements that can be used to deduce the elemental composition of detected compounds. cas.org

Suspect Screening: This approach involves searching for a predefined list of suspected compounds, which might include predicted metabolites or known related compounds, in a sample.

Non-Targeted Analysis: This is a more comprehensive approach that aims to identify all detectable chemical features in a sample without any preconceived list. europa.eu This is particularly useful for discovering novel degradation products or impurities. europa.eucerealsgrains.org

Validation of Analytical Procedures

Once an analytical method is developed, it must be validated to demonstrate its suitability for the intended purpose. The validation process involves a series of experiments to assess various performance characteristics, as outlined by ICH guidelines.

Accuracy, Precision, and Linearity Assessment

The validation of an analytical method for this compound would require the assessment of its accuracy, precision, and linearity.

Validation Parameter Description Typical Acceptance Criteria (ICH Q2(R1))
Accuracy The closeness of test results obtained by the method to the true value.For an assay of a drug substance, typically 98.0% to 102.0% recovery of the analyte.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).For an assay of a drug substance, RSD ≤ 1.0%.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99.

Table 1: Key Validation Parameters and Typical Acceptance Criteria.

Specificity and Selectivity Determination

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a method analyzing this compound, specificity would be demonstrated by showing that there is no interference from these other components at the retention time of the analyte. Selectivity refers to the ability to distinguish between different analytes.

Stability-Indicating Methods for Degradation Product Analysis

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. To develop such a method for this compound, forced degradation studies would be conducted. This involves subjecting the compound to various stress conditions to generate potential degradation products.

Stress Condition Typical Conditions Purpose
Acid Hydrolysis 0.1 M HCl at elevated temperatureTo assess degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH at elevated temperatureTo assess degradation in alkaline conditions.
Oxidation 3% H₂O₂ at room temperatureTo assess degradation under oxidative stress.
Thermal Degradation Dry heat (e.g., 80°C)To assess the effect of heat on stability.
Photodegradation Exposure to UV lightTo assess light sensitivity.

Table 2: Typical Forced Degradation Conditions.

The stability-indicating method must be able to separate the intact this compound from all the degradation products formed under these stress conditions, demonstrating the method's specificity.

Chromatographic Separation Techniques for this compound Research

The analysis and purification of this compound in research and development settings rely heavily on chromatographic techniques. These methods separate the compound from impurities, starting materials, and byproducts, enabling its identification and quantification. The choice of technique depends on the specific requirements of the analysis, such as the desired resolution, sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's moderate polarity.

Detailed research findings indicate that compounds structurally similar to this compound, such as other substituted benzonitriles and anilines, are effectively separated using C18 or specialized reversed-phase columns. sielc.comthermofisher.com For instance, a method for the closely related 3-Aminobenzonitrile utilizes a Newcrom R1 column with a mobile phase composed of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.com The acidic modifier helps to ensure sharp, symmetrical peaks by suppressing the ionization of the secondary amine group in this compound.

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase and a gradient elution with a mobile phase consisting of an aqueous component (often with a buffer or acid modifier) and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the benzonitrile (B105546) moiety provides a strong chromophore.

Table 1: Representative HPLC Parameters for the Analysis of this compound
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient30% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC)

The applicability of Gas Chromatography (GC) for the direct analysis of this compound is potentially limited. Aromatic amines can be challenging to analyze by GC due to their polarity and potential for thermal degradation in the heated injector and column. thermofisher.com These factors can lead to poor peak shape, tailing, and reduced sensitivity.

For compounds of similar nature, such as aniline (B41778) and its derivatives, a derivatization step is often employed to increase their volatility and thermal stability, making them more amenable to GC analysis. thermofisher.com Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Should direct GC analysis be attempted, a polar capillary column would likely be required to achieve adequate separation. However, without derivatization, significant method development would be necessary to overcome the challenges associated with the analysis of this type of compound.

Table 2: Hypothetical GC Parameters for the Analysis of Derivatized this compound
ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium at 1.2 mL/min
Inlet Temperature280 °C (with derivatization)
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature300 °C
Injection Volume1 µL (split mode)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound, offering high sensitivity and selectivity. It combines the separation capabilities of HPLC with the mass-based detection of mass spectrometry, allowing for definitive identification and quantification, even in complex matrices.

For MS-compatible applications, the mobile phase modifiers used in HPLC, such as phosphoric acid, are replaced with volatile alternatives like formic acid or ammonium (B1175870) acetate. sielc.com Recent studies on the LC-MS/MS analysis of complex aromatic amines have utilized C18 columns with mobile phases consisting of acetonitrile and water with formic acid and ammonium acetate. nih.gov Electrospray ionization (ESI) in positive ion mode is typically effective for the ionization of secondary amines like this compound. The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high-sensitivity quantitative analysis.

Table 3: Probable LC-MS Parameters for the Analysis of this compound
ParameterCondition
LC ColumnXBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
MS AnalysisFull Scan (m/z 100-500) and SIM/MRM
Capillary Voltage3.5 kV
Source Temperature150 °C

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Routes

The development of efficient and scalable synthetic routes is paramount for the future study and potential application of 3-(Cyclobutylamino)benzonitrile. Current synthetic approaches to similar benzonitrile (B105546) derivatives often rely on multi-step processes. Future research should focus on creating more direct and environmentally benign methods. This could involve the exploration of catalytic cross-coupling reactions, such as Buchwald-Hartwig amination, between 3-bromobenzonitrile (B1265711) and cyclobutylamine (B51885). Additionally, the investigation of one-pot synthesis methodologies, where multiple reaction steps are performed in a single vessel, could significantly improve efficiency and reduce waste. The development of flow chemistry processes for the synthesis of this compound could also offer advantages in terms of safety, scalability, and product purity.

Advanced Spectroscopic Studies for Conformational Dynamics

A thorough understanding of the three-dimensional structure and conformational flexibility of this compound is crucial for predicting its interactions with biological targets. While standard spectroscopic techniques like NMR and IR can confirm the basic structure, more advanced methods are needed to probe its dynamic behavior. Future research should employ techniques such as variable-temperature NMR to study the rotational barriers around the C-N bond connecting the cyclobutyl group to the benzonitrile ring. Furthermore, advanced vibrational spectroscopy techniques, like Raman spectroscopy, combined with theoretical calculations, can provide detailed insights into the vibrational modes and conformational landscape of the molecule. researchgate.netresearchgate.netsphinxsai.com

Integration of Machine Learning in Computational Predictions

Computational chemistry offers a powerful tool for predicting the properties and potential activities of this compound. Future research can leverage machine learning and artificial intelligence to enhance these predictions. By training algorithms on large datasets of known bioactive molecules, it may be possible to predict the potential biological targets and pharmacological properties of this compound with greater accuracy. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure and reactivity of the molecule, providing insights into its potential chemical interactions. researchgate.netmdpi.com Molecular dynamics simulations can also be employed to study its behavior in different solvent environments and its potential binding modes with proteins.

Deeper Elucidation of In Vitro Biological Mechanisms

Preliminary in vitro screening is essential to identify any potential biological activity of this compound. Given the presence of the benzonitrile scaffold in various bioactive compounds, it is plausible that this molecule may exhibit interesting pharmacological properties. Future research should involve screening the compound against a wide range of biological targets, including enzymes, receptors, and ion channels. Should any activity be identified, subsequent studies should focus on elucidating the mechanism of action. This could involve a variety of biochemical and cell-based assays to determine how the compound interacts with its target and the downstream cellular consequences. nih.govnih.gov

Design of Next-Generation Analogues Based on SAR

Should initial studies reveal promising biological activity, the design and synthesis of next-generation analogues will be a critical step in optimizing its properties. Structure-activity relationship (SAR) studies will be essential to understand how modifications to the chemical structure of this compound affect its biological activity. This will involve the systematic synthesis of derivatives with variations in the cyclobutyl and benzonitrile moieties. For example, altering the substitution pattern on the aromatic ring or modifying the size and nature of the cycloalkyl group could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Q. What are the common synthetic routes for preparing 3-(cyclobutylamino)benzonitrile, and how can reaction conditions influence isomer ratios?

  • Methodological Answer : A Wittig reaction with substituted benzaldehydes and phosphonium salts (e.g., derived from o-cyanotoluene bromination) is a viable route for synthesizing benzonitrile derivatives. For example, trans and cis isomers of styrylbenzonitriles can form in ratios dependent on reaction kinetics and steric effects (e.g., 40% trans vs. 60% cis in styryl derivatives) . Alternatively, nucleophilic substitution between cyclobutylamine and activated benzonitrile precursors (e.g., bromo- or iodo-substituted derivatives) can yield the target compound. Optimizing solvent polarity, temperature, and catalysts (e.g., Pd-based for cross-coupling) is critical for controlling regioselectivity and minimizing side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :
  • FT-IR : Identify nitrile (C≡N) stretches (~2220 cm⁻¹) and cyclobutyl C-H bending modes (~1450–1500 cm⁻¹).
  • NMR : 1H^1H-NMR reveals cyclobutyl proton splitting patterns (e.g., multiplet δ 1.6–2.5 ppm) and aromatic proton signals (δ 6.8–7.5 ppm). 13C^{13}C-NMR confirms nitrile carbon (δ ~115 ppm) and cyclobutyl carbons .
  • UV-Vis : Monitor π→π* transitions in the aromatic system (λ ~250–300 nm) to assess electronic properties .
    Cross-validate with computational methods (e.g., DFT) to resolve ambiguities in peak assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and sealed systems to avoid inhalation (H333 hazard) or skin contact (H313) .
  • Wear nitrile gloves, safety goggles, and lab coats. Store waste in labeled containers for professional disposal to prevent environmental contamination .
  • Conduct a risk assessment for potential byproducts (e.g., toxic nitriles or amines) before scaling reactions.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Fukui analysis) predict the reactivity and drug-likeness of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to compute frontier molecular orbitals (FMOs). HOMO-LUMO gaps indicate charge-transfer potential, while Fukui indices identify nucleophilic/electrophilic sites for functionalization .
  • Drug-Likeness : Apply Lipinski’s Rule of Five via software (e.g., SwissADME) to evaluate solubility (LogP), hydrogen bonding (PSA), and bioavailability. Compare with structurally similar compounds (e.g., 4-(3-methoxyphenyl)benzonitrile derivatives) .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→π* in nitrile groups) to explain stabilization effects .

Q. What experimental and computational strategies resolve contradictions between spectroscopic data and predicted molecular properties?

  • Methodological Answer :
  • Case Study : If experimental UV-Vis absorption deviates from TD-DFT predictions, re-examine solvent effects (e.g., using PCM models) or consider excited-state interactions (e.g., charge-transfer states) .
  • Spectral Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and isotopic patterns. Overlay experimental and simulated IR/Raman spectra to refine vibrational assignments .

Q. How can binding parameters (e.g., with radicals or biomolecules) be determined for this compound derivatives?

  • Methodological Answer :
  • DPPH Assay : Monitor UV-Vis absorbance (λ ~517 nm) of DPPH radical scavenging. Calculate binding constants (KbK_b) via Benesi-Hildebrand plots and Gibbs free energy (ΔG) to distinguish chemical (covalent) vs. electrostatic interactions .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., enzymes). Validate with isothermal titration calorimetry (ITC) for thermodynamic data .

Q. What strategies optimize reaction yields and purity in the synthesis of this compound analogs?

  • Methodological Answer :
  • Isomer Control : Use chiral catalysts (e.g., BINOL-derived phosphates) or microwave-assisted synthesis to enhance stereoselectivity and reduce reaction time .
  • Purification : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.